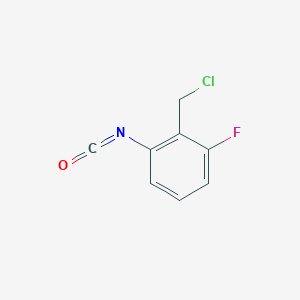

2-Chloromethyl-3-fluoro-phenylisocyanate

Description

2-Chloromethyl-3-fluoro-phenylisocyanate (CAS: 67191-99-5) is a halogenated aromatic isocyanate characterized by a chloromethyl (-CH2Cl) group at the ortho position and a fluorine atom at the meta position on the phenyl ring. This compound’s structure combines the electron-withdrawing effects of fluorine and the reactive chloromethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloromethyl group enhances its ability to participate in nucleophilic substitution reactions, while the fluorine atom influences electronic properties and metabolic stability in biological systems .

Properties

IUPAC Name |

2-(chloromethyl)-1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXDQBMTTJVGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3-fluoro-phenylisocyanate typically involves the reaction of 2-chloromethyl-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

2-Chloromethyl-3-fluoroaniline+Phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to handle phosgene, a highly toxic reagent, is crucial. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3-fluoro-phenylisocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives may undergo such transformations.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Addition Reactions: Amines and alcohols are common nucleophiles, and reactions are typically carried out at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific conditions depend on the desired transformation of the derivative compounds.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Azides and Thiocyanates: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloromethyl-3-fluoro-phenylisocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-fluoro-phenylisocyanate primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Research Findings

- Synthetic Utility : Compounds with chloromethyl groups, such as Methyl 2-(4-(chloromethyl)phenyl)acetate, are valued for their dual functionalization capabilities, suggesting that this compound could serve as a bifunctional reagent in multi-step syntheses .

- Positional Isomerism : Evidence from (2-Chloro-3-fluorophenyl)methanamine hydrochloride shows that meta-fluorine and ortho-chlorine positioning can significantly alter receptor binding affinity, implying similar structure-activity relationships for the target compound .

- Toxicity Profile: While methylisocyanate derivatives are notoriously toxic (e.g., methylisocyanate in the Bhopal disaster), the addition of fluorine and chloromethyl groups may reduce volatility and acute toxicity, though this requires further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.